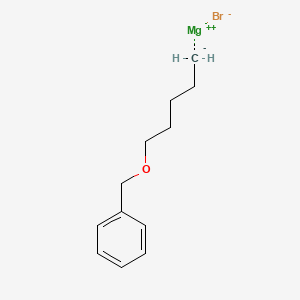

5-(Benzyloxy)pentylmagnesium bromide, 0.50 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

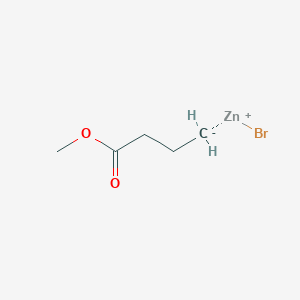

5-(Benzyloxy)pentylmagnesium bromide (5-BPMB) is a Grignard reagent that is used in organic synthesis of a variety of compounds. 5-BPMB is a relatively new reagent, having only been developed in the early 2000s. It is a versatile reagent that is used in a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. 5-BPMB is typically supplied as a 0.50 M solution in tetrahydrofuran (THF). This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BPMB.

科学研究应用

Antibacterial/Antifungal Activity

5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenol derivatives, which have been found to exhibit antibacterial and antifungal activities . These derivatives have shown effectiveness against pathogenic strains such as Salmonella enterica, Staphylococcus aureus, Aspergillus niger, Escherichia coli, and Bacillus subtilis .

Synthesis of Pharmaceutically Relevant Building Blocks

This compound can be used in the synthesis of pharmaceutically relevant building blocks, such as 2,6-dichlorobenzyl bromide . This building block is notably used in the active pharmaceutical ingredients (APIs) vilanterol and isoconazole .

Photochemical Benzylic Bromination

5-(Benzyloxy)pentylmagnesium bromide can be used in photochemical benzylic bromination reactions . This process can be significantly enhanced by flow processing, which provides uniform irradiation of a shorter path length, compared to large scale batch processes .

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of bioactive compounds such as polyprenols . These compounds have many bioactivities such as antivirus, antitumor, hepatoprotective, and anti-Alzheimer effects .

Synthesis of Polyprenyl Derivatives

5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenyl derivatives . These derivatives have been found to exhibit synergistic effects with polyprenols against various bacterial and fungal strains .

Process Intensification in Chemical Reactions

The compound can be used in process intensification in chemical reactions . For instance, it can be used in the synthesis of bromine in continuous flow mode, which enables highly efficient mass utilization by HBr recycling .

作用机制

Target of Action

5-(Benzyloxy)pentylmagnesium bromide, also known as BnOC5H10MgBr, is an organometallic compound. The primary targets of this compound are typically carbon atoms in organic molecules that are susceptible to nucleophilic attack .

Mode of Action

The compound acts as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms present in many organic compounds . The magnesium atom in the Grignard reagent carries a partial negative charge and thus can form a bond with the electrophilic carbon atom .

Biochemical Pathways

The exact biochemical pathways affected by 5-(Benzyloxy)pentylmagnesium bromide can vary depending on the specific organic molecule it reacts with. .

Pharmacokinetics

As a Grignard reagent, it’s likely to be highly reactive and unstable in aqueous environments, which could limit its bioavailability .

Result of Action

The result of the action of 5-(Benzyloxy)pentylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .

属性

IUPAC Name |

magnesium;pentoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEKJRXETGSKKZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)